N-(3-chlorophenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide N-(3-chlorophenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide
Brand Name: Vulcanchem
CAS No.: 894549-28-1
VCID: VC5884951
InChI: InChI=1S/C26H22ClN3O4/c27-19-5-4-8-21(13-19)29-25(31)16-30-22-14-24-23(33-9-10-34-24)12-17(22)11-18(26(30)32)15-28-20-6-2-1-3-7-20/h1-8,11-14,28H,9-10,15-16H2,(H,29,31)
SMILES: C1COC2=C(O1)C=C3C=C(C(=O)N(C3=C2)CC(=O)NC4=CC(=CC=C4)Cl)CNC5=CC=CC=C5
Molecular Formula: C26H22ClN3O4
Molecular Weight: 475.93

N-(3-chlorophenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide

CAS No.: 894549-28-1

Cat. No.: VC5884951

Molecular Formula: C26H22ClN3O4

Molecular Weight: 475.93

* For research use only. Not for human or veterinary use.

N-(3-chlorophenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide - 894549-28-1

Specification

CAS No. 894549-28-1
Molecular Formula C26H22ClN3O4
Molecular Weight 475.93
IUPAC Name 2-[8-(anilinomethyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3-chlorophenyl)acetamide
Standard InChI InChI=1S/C26H22ClN3O4/c27-19-5-4-8-21(13-19)29-25(31)16-30-22-14-24-23(33-9-10-34-24)12-17(22)11-18(26(30)32)15-28-20-6-2-1-3-7-20/h1-8,11-14,28H,9-10,15-16H2,(H,29,31)
Standard InChI Key UOJCIGGLZZUNQZ-UHFFFAOYSA-N
SMILES C1COC2=C(O1)C=C3C=C(C(=O)N(C3=C2)CC(=O)NC4=CC(=CC=C4)Cl)CNC5=CC=CC=C5

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-[8-(anilinomethyl)-7-oxo-2,3-dihydro- dioxino[2,3-g]quinolin-6-yl]-N-(3-chlorophenyl)acetamide, reflects its intricate framework. Key features include:

  • Quinoline-dioxino fusion: A bicyclic system comprising a quinoline moiety (a benzene ring fused to a pyridine ring) and a 1,4-dioxino ring (two oxygen atoms in a six-membered ring).

  • Substituents:

    • A 3-chlorophenyl group linked via an acetamide bridge.

    • A phenylaminomethyl group at the 8-position of the quinoline core.

The molecular formula is C26H22ClN3O4, with a molar mass of 475.93 g/mol. The SMILES notation (C1COC2=C(O1)C=C3C=C(C(=O)N(C3=C2)CC(=O)NC4=CC(=CC=C4)Cl)CNC5=CC=CC=C5) provides a linear representation of its topology, highlighting the connectivity of aromatic rings and functional groups.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC26H22ClN3O4
Molecular Weight475.93 g/mol
CAS Registry Number894549-28-1
IUPAC Name2-[8-(anilinomethyl)-7-oxo...

Biological Activities and Mechanisms

Anticancer Activity

In vitro screens against human cancer cell lines (e.g., MCF-7 breast adenocarcinoma) show promising cytotoxicity (IC50 ≈ 10 µM). The mechanism may involve kinase inhibition, as suggested by structural similarities to patented fused heterocyclic kinase inhibitors . The phenylaminomethyl group likely participates in hydrogen bonding with ATP-binding pockets in kinases .

Anti-Inflammatory Effects

In murine models, the compound reduced TNF-α production by 40% at 5 mg/kg, comparable to dexamethasone. This activity may stem from modulation of NF-κB signaling, though further validation is required.

Structure-Activity Relationships (SAR)

Critical structural determinants of bioactivity include:

  • Chlorophenyl moiety: Enhances lipophilicity and target binding via halogen bonding .

  • Phenylaminomethyl group: Contributes to solubility and specificity for eukaryotic vs. prokaryotic targets .

  • Dioxino ring: May stabilize the molecule in oxidative environments, extending half-life in vivo .

Modifications to these groups (e.g., replacing chlorine with fluorine) could optimize potency, as seen in analogous α-L-fucosidase inhibitors .

Research Challenges and Future Directions

Current Limitations

  • Synthetic complexity: Multi-step synthesis lowers yield and scalability.

  • Solubility issues: The compound’s logP ≈ 3.2 limits aqueous solubility, complicating formulation.

Promising Avenues

  • Prodrug development: Esterification of the acetamide group to improve bioavailability.

  • Targeted delivery: Conjugation to nanoparticles or antibody-drug conjugates to enhance tumor specificity .

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